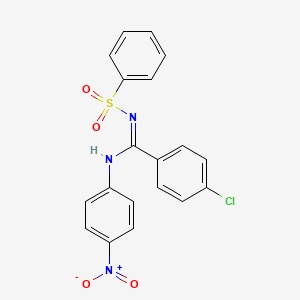![molecular formula C15H20N4O3 B5263924 [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[5-(imidazol-1-ylmethyl)furan-2-yl]methanone](/img/structure/B5263924.png)
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[5-(imidazol-1-ylmethyl)furan-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[5-(imidazol-1-ylmethyl)furan-2-yl]methanone is a complex organic compound that features a piperidine ring, an imidazole group, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[5-(imidazol-1-ylmethyl)furan-2-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the methoxy and amino groups. The imidazole and furan rings are then synthesized and attached to the piperidine ring through a series of coupling reactions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable reagents, can be employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[5-(imidazol-1-ylmethyl)furan-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Aplicaciones Científicas De Investigación
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[5-(imidazol-1-ylmethyl)furan-2-yl]methanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[5-(imidazol-1-ylmethyl)furan-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparación Con Compuestos Similares
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[5-(imidazol-1-ylmethyl)furan-2-yl]methanone can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds also contain an imidazole ring and are known for their diverse biological activities.
Indole derivatives: Indole compounds share a similar aromatic structure and are studied for their pharmacological properties.
Piperidine derivatives: These compounds have a piperidine ring and are used in various medicinal and industrial applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.
Propiedades
IUPAC Name |
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[5-(imidazol-1-ylmethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-21-14-9-19(6-4-12(14)16)15(20)13-3-2-11(22-13)8-18-7-5-17-10-18/h2-3,5,7,10,12,14H,4,6,8-9,16H2,1H3/t12-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHHTFJCYXJDQB-OCCSQVGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1N)C(=O)C2=CC=C(O2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1N)C(=O)C2=CC=C(O2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
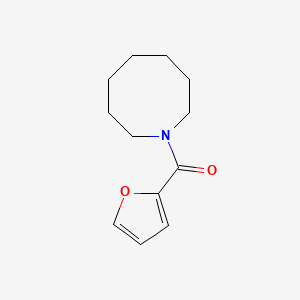
![3-[5-(4-acetylphenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5263847.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-({[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]amino}methyl)piperidin-2-one](/img/structure/B5263852.png)
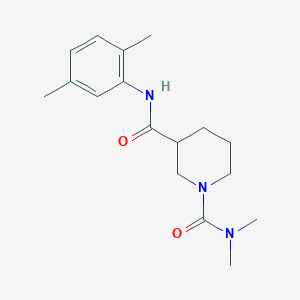
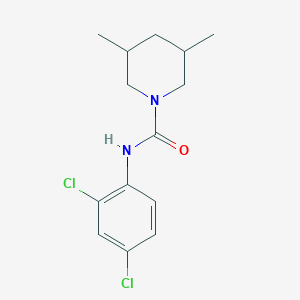
![(1R)-2-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5263879.png)

![2-(4-chloro-2-fluorophenyl)-N-[3-(2-furyl)propyl]acetamide](/img/structure/B5263897.png)
![(4aS*,8aR*)-6-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5263916.png)
![5-amino-3-(1-cyano-2-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}vinyl)-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5263919.png)
![methyl 2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}propanoate](/img/structure/B5263920.png)
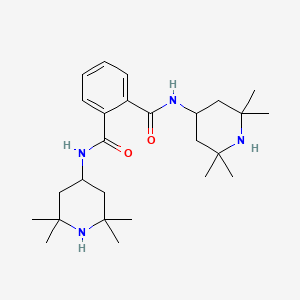
![prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate](/img/structure/B5263934.png)
